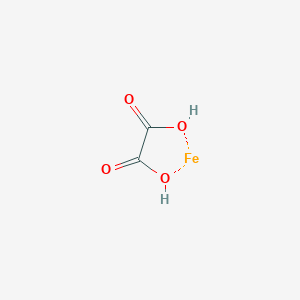
FERROUS OXALATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrous oxalate, also known as iron(II) oxalate, is an inorganic compound with the chemical formula FeC₂O₄. It typically exists in two forms: anhydrous and dihydrate (FeC₂O₄·2H₂O). The compound is characterized by its yellow powder appearance and is poorly soluble in water . This compound is primarily used as a precursor to other iron compounds and has applications in various fields, including chemistry and industry.
Synthetic Routes and Reaction Conditions:
-
Interaction of Ferrous Sulfate and Sodium Oxalate:
Reaction: FeSO₄ + Na₂C₂O₄ → FeC₂O₄ + Na₂SO₄
-
Oxalic Acid Precipitation:
-
Neutralization of Oxalic Acid with Ferrous Hydroxide:
Reaction: Fe(OH)₂ + H₂C₂O₄ → FeC₂O₄ + 2H₂O
Conditions: This method involves neutralizing oxalic acid with ferrous hydroxide.
Industrial Production Methods:
-
Anaerobic Roasting and Persulfate Leaching:
-
Leaching, Hydrothermal, and Photochemical Reduction:
Types of Reactions:
-
Thermal Decomposition:
Reaction: FeC₂O₄ → FeO + CO₂ + CO
Conditions: When heated, this compound decomposes to produce iron(II) oxide, carbon dioxide, and carbon monoxide.
-
Oxidation:
Reaction: FeC₂O₄ + KMnO₄ → Fe₂O₃ + MnO₂ + CO₂ + H₂O
Conditions: Acidified potassium permanganate (KMnO₄) oxidizes this compound.
Common Reagents and Conditions:
Oxalic Acid: Used in the precipitation and synthesis of this compound.
Sulfuric Acid: Acidifies the solution for precipitation reactions.
Potassium Permanganate: Acts as an oxidizing agent in oxidation reactions.
Major Products Formed:
Iron(II) Oxide (FeO): Formed during thermal decomposition.
Iron(III) Oxide (Fe₂O₃): Formed during oxidation reactions.
Scientific Research Applications
Ferrous oxalate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ferrous oxalate involves its ability to undergo redox reactions. In the presence of oxidizing agents, this compound can be oxidized to ferric oxalate, releasing carbon dioxide and water. The compound’s effectiveness in removing contaminants like hexavalent chromium is attributed to the reduction of Cr(VI) to Cr(III) by ferrous iron, facilitated by the formation of a soluble Fe(III)-oxalate complex .
Comparison with Similar Compounds
Ferric Oxalate (Fe₂(C₂O₄)₃): An iron(III) compound used in similar applications but with different redox properties.
Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]): A complex compound used in photochemical studies.
Sodium Ferrioxalate (Na₃[Fe(C₂O₄)₃]): Another complex compound with applications in photochemistry.
Uniqueness of Ferrous Oxalate:
- This compound is unique due to its ability to act as both a reducing agent and a precursor to various iron compounds. Its role in redox reactions and its applications in environmental remediation and industrial processes highlight its versatility and importance in scientific research.
Properties
CAS No. |
15843-42-2 |
|---|---|
Molecular Formula |
FeC2O4 C2H2FeO4 |
Molecular Weight |
145.88 g/mol |
IUPAC Name |
iron;oxalic acid |
InChI |
InChI=1S/C2H2O4.Fe/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |
InChI Key |
SKEUTFNJHQAPGY-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)O)O.[Fe] |
Canonical SMILES |
C(=O)(C(=O)O)O.[Fe] |
Pictograms |
Irritant |
Synonyms |
Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1226878.png)




![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate](/img/structure/B1226891.png)
![5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B1226893.png)





